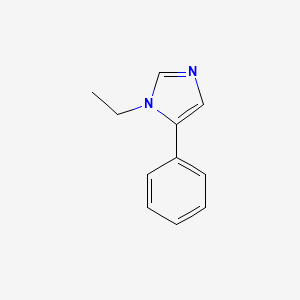

1-Ethyl-5-phenyl-1h-imidazole

CAS No.: 24463-50-1

Cat. No.: VC17204896

Molecular Formula: C11H12N2

Molecular Weight: 172.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 24463-50-1 |

|---|---|

| Molecular Formula | C11H12N2 |

| Molecular Weight | 172.23 g/mol |

| IUPAC Name | 1-ethyl-5-phenylimidazole |

| Standard InChI | InChI=1S/C11H12N2/c1-2-13-9-12-8-11(13)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |

| Standard InChI Key | AIUBMIGBGSCTRR-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C=NC=C1C2=CC=CC=C2 |

Introduction

Structural and Molecular Characteristics

The molecular formula of 1-ethyl-5-phenyl-1H-imidazole is C11H12N2, with a molecular weight of 172.23 g/mol. The imidazole core consists of two nitrogen atoms at positions 1 and 3, with the ethyl group occupying the N1 position and the phenyl group at C5. This substitution pattern influences electronic distribution, steric effects, and intermolecular interactions, which are critical for its reactivity and applications.

Synthetic Methodologies

Conventional Synthesis

The synthesis of 1-ethyl-5-phenyl-1H-imidazole can be inferred from methods used for analogous compounds. A common approach involves:

-

Condensation Reactions: Glyoxal, ammonia, and substituted aldehydes undergo cyclocondensation to form the imidazole ring.

-

N-Alkylation: Introduction of the ethyl group via reaction with ethyl bromide or ethyl iodide in the presence of a base like potassium carbonate.

For example, ethyl-lophine is synthesized via a microwave-assisted method using benzil, ammonium acetate, and ethylamine hydrochloride, yielding 85% purity after recrystallization . Adapting this protocol, 1-ethyl-5-phenyl-1H-imidazole could be synthesized by modifying the aldehyde component to benzaldehyde and optimizing reaction conditions.

Table 1: Representative Synthesis Parameters for Imidazole Derivatives

| Compound | Reactants | Conditions | Yield |

|---|---|---|---|

| Ethyl-lophine | Benzil, ethylamine, benzaldehyde | Microwave, 150°C, 20 min | 78% |

| 1-Ethyl-2-phenylimidazole | Glyoxal, ethylamine, benzaldehyde | Reflux, ethanol, 12h | 65% |

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of ethyl-lophine reveals a melting point of 162–164°C and thermal decomposition above 300°C . Similar thermal behavior is expected for 1-ethyl-5-phenyl-1H-imidazole, with minor variations due to reduced phenyl substitution.

Spectroscopic Characterization

-

NMR Spectroscopy:

-

1H NMR: The ethyl group’s methyl protons resonate at δ 1.2–1.4 ppm (triplet), while methylene protons appear at δ 3.8–4.2 ppm (quartet). Aromatic protons from the phenyl group show signals at δ 7.2–7.6 ppm .

-

13C NMR: The imidazole ring carbons are observed at δ 120–140 ppm, with phenyl carbons at δ 125–135 ppm .

-

-

IR Spectroscopy: Stretching vibrations for C=N bonds in the imidazole ring appear near 1600 cm⁻¹, while C-H stretches for aromatic and ethyl groups occur at 3050 cm⁻¹ and 2950 cm⁻¹, respectively .

Research Gaps and Future Directions

Despite advancements in imidazole chemistry, several areas require further investigation:

-

Targeted Synthesis: Developing regioselective methods to synthesize 1-ethyl-5-phenyl-1H-imidazole without byproducts.

-

Biological Screening: Evaluating antimicrobial and anticancer activity through in vitro and in vivo studies.

-

Material Applications: Testing conductivity and stability in ionic liquid formulations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume